1-(2-chloro-6-fluorophenyl)-N,N-dimethylmethanesulfonamide
Description
1-(2-Chloro-6-fluorophenyl)-N,N-dimethylmethanesulfonamide is a sulfonamide derivative featuring a halogenated aromatic ring (2-chloro-6-fluorophenyl group) and a dimethyl-substituted sulfonamide moiety. The sulfonamide group is known to influence pharmacokinetic properties, such as solubility and metabolic stability, while the halogenated aromatic ring may enhance binding affinity to biological targets .
Properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-12(2)15(13,14)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIQCPIIWHGTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=C(C=CC=C1Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-fluorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2-chloro-6-fluoroaniline with dimethylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-fluorophenyl)-N,N-dimethylmethanesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The sulfonamide group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Nucleophilic substitution: Substituted phenyl derivatives.
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N,N-dimethylmethanesulfonamide has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Relevance
Y300-2894: 1-(2-Chloro-6-Fluorophenyl)-N-[(Furan-2-yl)Methyl]Methanesulfonamide
- Structural Similarities : Shares the 2-chloro-6-fluorophenyl and methanesulfonamide core.
- Key Differences : The N-substituent in Y300-2894 is a furan-2-ylmethyl group instead of dimethyl.
- Implications: The furan moiety may increase hydrophilicity and alter binding interactions compared to the dimethyl group. No pharmacological data are provided, but the structural variation highlights the role of N-substituents in modulating activity .
Tolyfluanid and Dichlofluanid (Agrochemical Sulfonamides)
- Structural Similarities: Contain dimethylamino sulfonyl groups and halogenated aromatic rings.
- Key Differences : These compounds are pesticides with additional dichloro- or fluoro-substituents.
- Implications : The sulfonamide group in agrochemicals contributes to stability and target specificity, suggesting that the target compound’s sulfonamide moiety may confer similar chemical resilience .
1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One (Anti-Inflammatory Prodrug)
- Structural Similarities : Shares the 2-chloro-6-fluorophenyl group.
- Key Differences: Replaces the sulfonamide with an indolinone lactam ring.
- Pharmacological Data: Exhibits anti-inflammatory activity comparable to lumiracoxib (COX-2 inhibitor) with reduced gastric ulceration.
Physicochemical Properties
- Lipophilicity : The N,N-dimethyl group in the target compound may enhance lipophilicity compared to Y300-2894’s polar furan substituent.
- Stability : Sulfonamides like tolylfluanid demonstrate stability under acidic conditions, suggesting the target compound may also resist hydrolysis in the gastrointestinal tract .
Anti-Inflammatory Potential
- The indolinone analog (–5) shows that the 2-chloro-6-fluorophenyl group contributes to anti-inflammatory efficacy. The target compound’s sulfonamide group could modulate COX-2 inhibition or alternative pathways, though direct data are lacking.
- Ulcerogenicity: The indolinone prodrug reduces gastric irritation compared to traditional NSAIDs, suggesting that sulfonamide derivatives may similarly mitigate side effects .
Metabolic Considerations
- Hydrolysis: The indolinone prodrug undergoes pH-dependent hydrolysis to release lumiracoxib. Sulfonamides like the target compound may exhibit slower metabolic cleavage due to stronger S–N bonds .
Data Tables
Table 1: Structural and Functional Comparison
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
